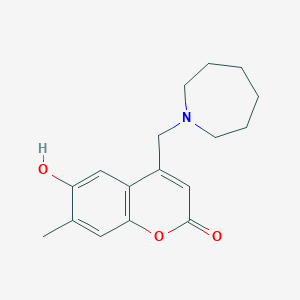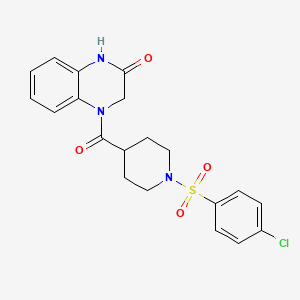
4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on derivatives similar to the specified compound, focusing on their synthesis and evaluation as antimicrobial agents. For instance, derivatives have been synthesized and assessed for their efficacy against bacterial and fungal pathogens affecting tomato plants. Structure-activity relationship studies indicate that substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity, demonstrating the compound's potential in agricultural biochemistry and antimicrobial research (Vinaya et al., 2009).
Medicinal Chemistry: Antioxidant and Anticholinesterase Activity
Another study synthesized sulfonyl hydrazone derivatives, including piperidine rings, and evaluated their antioxidant capacity and anticholinesterase activity. The findings suggest that these compounds, by extension potentially including the specified compound, could have implications in treating neurodegenerative diseases and managing oxidative stress (Karaman et al., 2016).
Organic Synthesis: Piperidine Structures
The compound's framework has been utilized in the synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations. This approach highlights the compound's relevance in developing synthetic methodologies for constructing complex organic molecules (Brizgys et al., 2012).
Alzheimer's Disease Research
Derivatives of the compound have been synthesized to evaluate new drug candidates for Alzheimer’s disease, particularly focusing on enzyme inhibition activity against acetyl cholinesterase (AChE). This research underscores the compound's potential application in developing therapeutic agents for neurodegenerative disorders (Rehman et al., 2018).
properties
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-15-5-7-16(8-6-15)29(27,28)23-11-9-14(10-12-23)20(26)24-13-19(25)22-17-3-1-2-4-18(17)24/h1-8,14H,9-13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPXMGSDFNGION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

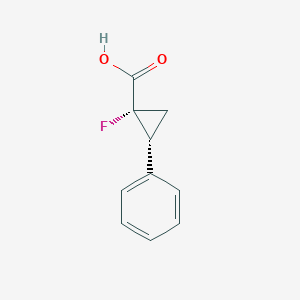
![3-Piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2411954.png)
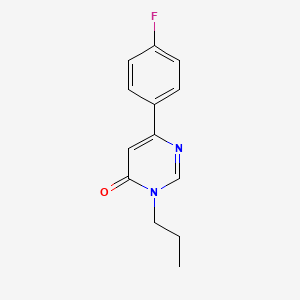
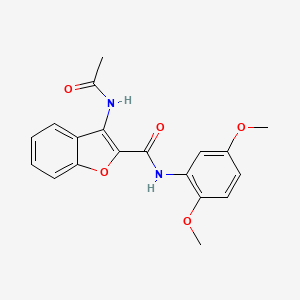
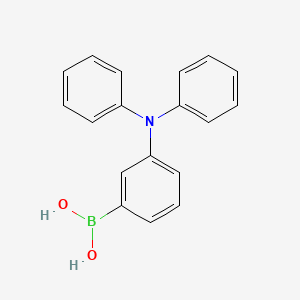
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2411962.png)
![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)
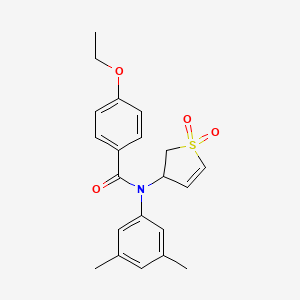
![Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2411968.png)


![2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide](/img/structure/B2411972.png)
